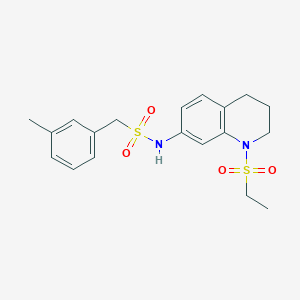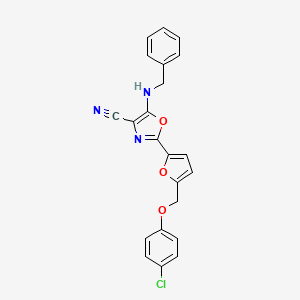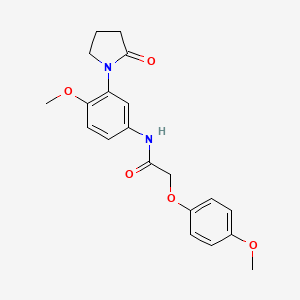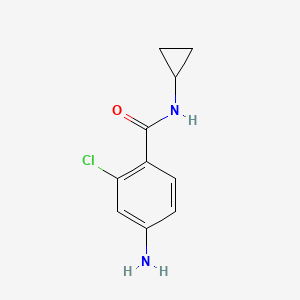![molecular formula C19H19N5O2 B2514168 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1797712-66-3](/img/structure/B2514168.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Formulation Development
Research has been conducted to develop suitable formulations for compounds with similar structures to increase their in vivo exposure, particularly for compounds that are poorly water-soluble. These formulations aim to improve plasma concentrations and dose proportionality, which is crucial for the successful toxicological and early clinical evaluation of these compounds (Lori Burton et al., 2012).
Imaging Agent for Parkinson's Disease
Studies have synthesized new potential PET agents for imaging LRRK2 enzyme in Parkinson's disease. The synthesis process involves complex chemical reactions, resulting in compounds with high radiochemical purity and specific activity. These agents can significantly contribute to the understanding and treatment of Parkinson's disease (Min Wang et al., 2017).
Antimicrobial and Anticancer Agents
A series of compounds with the mentioned structural motif have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs, indicating their potential as therapeutic agents (H. Hafez et al., 2016).
Ultrasonic-Assisted Synthesis
Dihydropyrimidinone derivatives were prepared using ultrasonic irradiation, demonstrating an efficient method for synthesizing compounds with potential pharmaceutical applications. This method provides excellent yields in shorter reaction times (A. Darehkordi et al., 2015).
Synthesis of Pyrrolidines
Enantiomerically pure pyrrolidines were obtained by 1,3-dipolar cycloaddition, showing the versatility of similar compounds in synthesizing structurally complex and biologically relevant molecules. These syntheses contribute to the development of new pharmaceuticals with varied therapeutic properties (Guillermo A Oliveira Udry et al., 2014).
Discovery of IKur Inhibitors
Research on dihydropyrazolopyrimidines led to the discovery of potent and selective blockers of IKur current, highlighting the potential of compounds with similar structures in treating conditions like arrhythmia. This discovery underscores the importance of structural analogs in drug development (H. Finlay et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in cellular signaling pathways .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the activity of their target enzymes, while others may act as agonists or antagonists at receptor sites .
Biochemical Pathways
Compounds with similar structures have been known to affect various cellular signaling pathways, leading to downstream effects such as cell growth inhibition, apoptosis, or changes in gene expression .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and are metabolized by various enzymes in the liver .
Result of Action
Similar compounds have been known to induce changes at the molecular level, such as alterations in protein function or gene expression, and at the cellular level, such as changes in cell growth or viability .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23-18(9-17(22-23)13-4-3-5-15(8-13)26-2)19(25)24-7-6-16-14(11-24)10-20-12-21-16/h3-5,8-10,12H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUPKDZVAGWELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)

![N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2514089.png)


![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)


![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)
![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)
![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)
